molecular formula C28H30O4 B086794 Thymolphthalein CAS No. 125-20-2

Thymolphthalein

Cat. No.: B086794
CAS No.: 125-20-2
M. Wt: 430.5 g/mol
InChI Key: LDKDGDIWEUUXSH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thymolphthalein is primarily used as an acid-base indicator . Its primary target is the hydronium ion concentration in a solution . It is colorless in solutions with a pH below 9.3 and turns blue in solutions with a pH above 10.5 .

Mode of Action

This compound operates by interacting with the hydronium ions in a solution. In acidic conditions (pH < 9.3), it remains colorless. In basic conditions (ph > 105), it turns blue . This color change is due to the formation of the blue this compound dianion .

Biochemical Pathways

It’s known that this compound’s color change is a result of its interaction with hydronium ions, which affects its molecular structure and, consequently, its color .

Pharmacokinetics

It’s known that this compound can be used as a laxative , suggesting that it is likely absorbed and metabolized in the gastrointestinal tract.

Result of Action

The primary observable result of this compound’s action is a color change from colorless to blue in basic conditions . This property makes it useful as a pH indicator in various chemical and biological experiments.

Action Environment

The action of this compound is highly dependent on the pH of its environment. Its color-changing property is only exhibited in environments with a pH between 9.3 and 10.5 . Outside this pH range, this compound remains colorless.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymolphthalein can be synthesized through the reaction of thymol and phthalic anhydride in an acidic medium. The reaction involves the condensation of these two compounds, resulting in the formation of this compound . The general reaction conditions include heating the reactants in the presence of a catalyst to facilitate the condensation process.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving it in ethanol and then diluting it with water. This method ensures that the compound is adequately dissolved and can be used effectively as an indicator .

Chemical Reactions Analysis

Types of Reactions: Thymolphthalein primarily undergoes acid-base reactions due to its role as a pH indicator. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions: The common reagents used with this compound include strong acids and bases. For instance, it changes color in the presence of alkaline solutions, turning blue above pH 10.5 .

Major Products Formed: The major product formed from the reaction of this compound with a base is the blue-colored dianion form of this compound. This color change is reversible, and the compound returns to its colorless form when exposed to acidic conditions .

Comparison with Similar Compounds

Comparison: Thymolphthalein is unique in its transition range and color change properties. Unlike phenolphthalein, which turns pink, this compound turns blue in alkaline conditions. Additionally, this compound has a higher transition range compared to bromothymol blue, making it suitable for different applications .

Properties

IUPAC Name

3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDGDIWEUUXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051633
Record name 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White solid; Available as pure compound, soluble monosodium salt, and solution; [CHEMINFO]
Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-
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Record name Thymolphthalein
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CAS No.

125-20-2
Record name Thymolphthalein
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Record name THYMOLPHTHALEIN
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Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-
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Record name 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide
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Record name THYMOLPHTHALEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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